molecular formula C20H44BrN B14588665 N,N,N-Tributyloctan-1-aminium bromide CAS No. 61175-80-2

N,N,N-Tributyloctan-1-aminium bromide

Cat. No.: B14588665
CAS No.: 61175-80-2
M. Wt: 378.5 g/mol
InChI Key: MGDAAGXPGBSVIO-UHFFFAOYSA-M
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Description

N,N,N-Tributyloctan-1-aminium bromide: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications. This compound is characterized by its structure, which includes a central nitrogen atom bonded to three butyl groups and one octyl group, with a bromide ion as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Tributyloctan-1-aminium bromide typically involves the quaternization of tributylamine with an octyl halide, such as octyl bromide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The general reaction can be represented as:

(C4H9)3N+C8H17Br(C4H9)3N+C8H17Br\text{(C}_4\text{H}_9\text{)}_3\text{N} + \text{C}_8\text{H}_17\text{Br} \rightarrow \text{(C}_4\text{H}_9\text{)}_3\text{N}^+\text{C}_8\text{H}_17\text{Br}^- (C4​H9​)3​N+C8​H1​7Br→(C4​H9​)3​N+C8​H1​7Br−

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: N,N,N-Tributyloctan-1-aminium bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as hydroxide or chloride ions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common for quaternary ammonium compounds.

    Phase Transfer Catalysis: It can act as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or sodium chloride in aqueous or organic solvents.

    Oxidation and Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products:

    Substitution Reactions: Yield corresponding quaternary ammonium salts with different anions.

    Phase Transfer Catalysis: Enhances the rate of reactions involving immiscible reactants, leading to higher yields of desired products.

Scientific Research Applications

Chemistry: N,N,N-Tributyloctan-1-aminium bromide is used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.

Biology: In biological research, it can be used to study the effects of quaternary ammonium compounds on cell membranes and their antimicrobial properties.

Medicine: While not commonly used directly in medicine, its derivatives and related compounds are explored for their potential antimicrobial and antiseptic properties.

Industry: It is used in the formulation of surfactants, detergents, and emulsifiers. Its ability to lower surface tension makes it valuable in various industrial processes.

Mechanism of Action

The primary mechanism of action of N,N,N-Tributyloctan-1-aminium bromide involves its surfactant properties. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in antimicrobial applications, where it can effectively kill bacteria and other microorganisms.

Comparison with Similar Compounds

    N,N,N-Trimethyldodecan-1-aminium bromide: Another quaternary ammonium compound with similar surfactant properties.

    Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant.

    Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst.

Uniqueness: N,N,N-Tributyloctan-1-aminium bromide is unique due to its specific alkyl chain lengths, which confer distinct solubility and surfactant properties. Its longer octyl chain compared to other quaternary ammonium compounds can enhance its ability to interact with hydrophobic surfaces and interfaces.

Properties

CAS No.

61175-80-2

Molecular Formula

C20H44BrN

Molecular Weight

378.5 g/mol

IUPAC Name

tributyl(octyl)azanium;bromide

InChI

InChI=1S/C20H44N.BrH/c1-5-9-13-14-15-16-20-21(17-10-6-2,18-11-7-3)19-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1

InChI Key

MGDAAGXPGBSVIO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](CCCC)(CCCC)CCCC.[Br-]

Origin of Product

United States

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